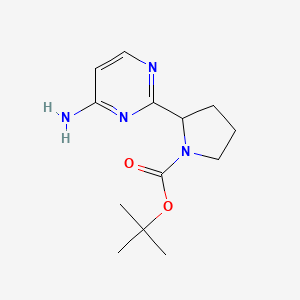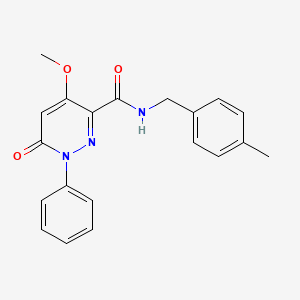![molecular formula C9H9ClN2 B2363887 6-Chloro-2-ethyl-1H-benzo[d]imidazole CAS No. 34569-15-8](/img/structure/B2363887.png)
6-Chloro-2-ethyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Chloro-2-ethyl-1H-benzo[d]imidazole” is a chemical compound with the CAS Number: 34569-15-8 . It has a molecular weight of 180.64 . It is a solid substance that should be stored in a dry room at normal temperature .
Synthesis Analysis
Imidazole, the core structure of “this compound”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties and is highly soluble in water and other polar solvents . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
Molecular Structure Analysis
The linear formula of “this compound” is C9H9ClN2 . It contains a benzimidazole core, which is a fused benzene and imidazole ring, with a chlorine atom at the 6th position and an ethyl group at the 2nd position .
Chemical Reactions Analysis
Imidazole, the core structure of “this compound”, has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a dry room at normal temperature .
Scientific Research Applications
Antitumor Applications
6-Chloro-2-ethyl-1H-benzo[d]imidazole and its derivatives show potential in antitumor applications. A study by Tomorowicz et al. (2020) synthesized novel sulfonamide derivatives, demonstrating significant cytotoxic activity against colon, breast, and cervical cancer cell lines. The study also involved Quantitative Structure–Activity Relationships (QSAR) and molecular docking studies, providing insights into the mechanism of action against the MDM2 protein (Tomorowicz et al., 2020).
Synthesis and Chemical Characterization
The chemical synthesis of this compound and related compounds has been a focus of research. Huang Jin-qing (2009) studied the synthesis of a similar compound, 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, through various chemical reactions and optimized the yield conditions (Huang Jin-qing, 2009).
Antimicrobial and Antifungal Applications
Compounds derived from this compound have been investigated for their antimicrobial and antifungal properties. Studies have synthesized and characterized various derivatives, assessing their effectiveness against bacterial and fungal strains. For example, Bhatt et al. (2013) reported the synthesis of novel thiazolidinone derivatives and tested their antibacterial and antifungal activities, showing promising results (Bhatt et al., 2013).
Antioxidant Activity
Derivatives of this compound have been studied for their potential antioxidant activity. Bassyouni et al. (2012) synthesized and evaluated a series of derivatives for their antioxidant and antimicrobial activities, contributing to the understanding of their potential therapeutic applications (Bassyouni et al., 2012).
Electrophysiological Activity
Research has also explored the electrophysiological activity of imidazole derivatives, including those related to this compound. Morgan et al. (1990) investigated the synthesis and cardiac electrophysiological activity of various N-substituted imidazolylbenzamides, demonstrating their potential as class III electrophysiological agents (Morgan et al., 1990).
Safety and Hazards
Future Directions
The future directions of “6-Chloro-2-ethyl-1H-benzo[d]imidazole” and its derivatives could involve further exploration of their broad range of chemical and biological properties . They could be developed into new drugs to overcome the increasing public health problems due to antimicrobial resistance .
properties
IUPAC Name |
6-chloro-2-ethyl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXMQUWDZVRMJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-cyanobenzoate](/img/structure/B2363806.png)
![1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2363807.png)
![3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid](/img/structure/B2363808.png)
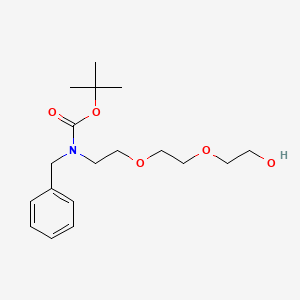


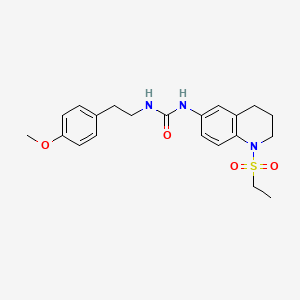

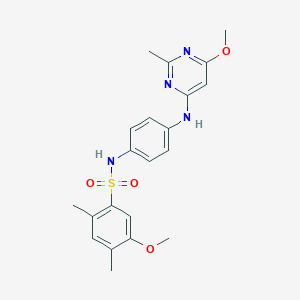
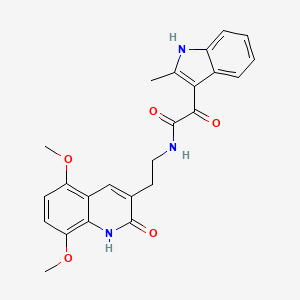
![N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2363820.png)
![4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B2363822.png)
